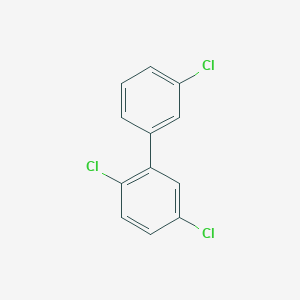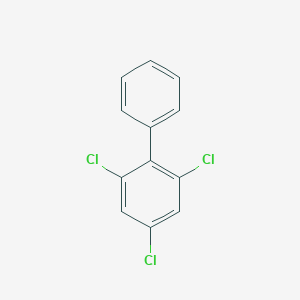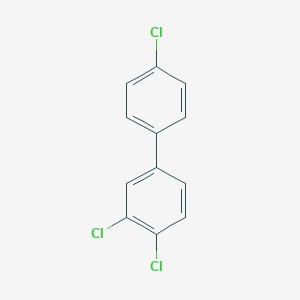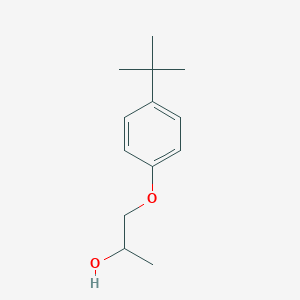
2-Propanol, 1-(p-tert-butylphenoxy)-
Overview
Description
“2-Propanol, 1-(p-tert-butylphenoxy)-” is a chemical compound with the molecular formula C13H20O2. It is not intended for human or veterinary use and is primarily used for research. It is synthesized from propylene glycol and isobutene over montmorillonite and Amberlyst 15, two solid acid catalysts, in a packed trickle-bed reactor . It is an oxygenate gasoline additive and its antiknocking properties have been evaluated .
Synthesis Analysis
The synthesis of “2-Propanol, 1-(p-tert-butylphenoxy)-” involves propylene glycol and isobutene over montmorillonite and Amberlyst 15 . These two solid acid catalysts facilitate the reaction in a packed trickle-bed reactor .Scientific Research Applications
Molecular Structure and Interactions
- The molecular structure of derivatives of 2-Propanol, 1-(p-tert-butylphenoxy)-, such as 2,6-Di-tert-butyl-4-(3-chloro-2-hydroxypropyl)phenol, shows interesting characteristics like the positioning of methyl C atoms in the plane of the aromatic ring and the formation of a hydrogen bond in the crystal structure, indicating potential applications in material sciences or crystallography (Asgarova et al., 2011).
Chemical Reactions and Surface Chemistry
- 1-Chloro-2-methyl-2-propanol on a Ni(100) surface undergoes sequential scission of C−Cl and O−H bonds to produce intermediates like hydroxyalkyl and oxametallacycle, showcasing the reactivity of such compounds on metal surfaces and their potential applications in surface chemistry or catalysis (Zhao et al., 2010).
Antioxidant Properties and Food Chemistry
- The compound shows relevance in food chemistry, particularly in the quantification of synthetic phenolic antioxidants in dry foods, highlighting its role in food preservation and safety assessments (Perrin & Meyer, 2002).
Solvent and Medium Effects
- The interaction of 2-Propanol, 1-(p-tert-butylphenoxy)-, and its derivatives with various solvents affects the H-atom donating activities, which is crucial for understanding chemical stability and reactivity in different media (Barclay et al., 1999).
Photocatalytic Applications
- Derivatives of 2-Propanol, 1-(p-tert-butylphenoxy)- have been used in the synthesis of sulphur and boron-containing titania photocatalysts, indicating its potential applications in environmental remediation and energy conversion (Klauson et al., 2010).
properties
IUPAC Name |
1-(4-tert-butylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-10(14)9-15-12-7-5-11(6-8-12)13(2,3)4/h5-8,10,14H,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMCOYJNWKBBCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277407 | |
| Record name | 2-Propanol, 1-(p-tert-butylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propanol, 1-(p-tert-butylphenoxy)- | |
CAS RN |
2416-30-0 | |
| Record name | 2-Propanol, 1-(p-tert-butylphenoxy)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2254 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-(p-tert-butylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(TERT-BUTYL)PHENOXY)-2-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



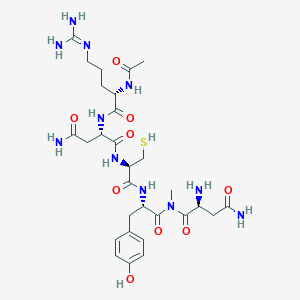

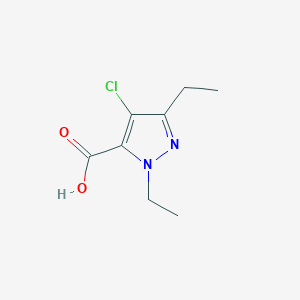
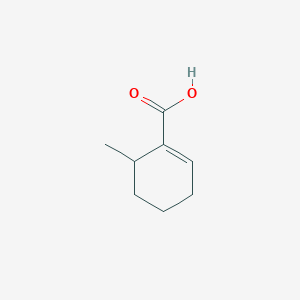


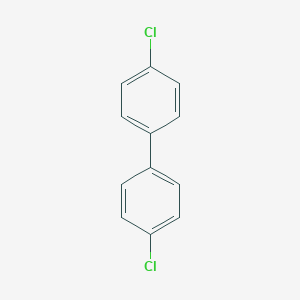
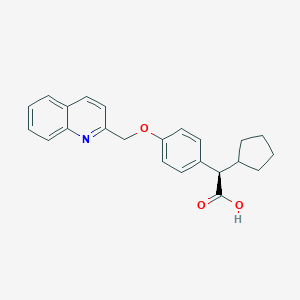
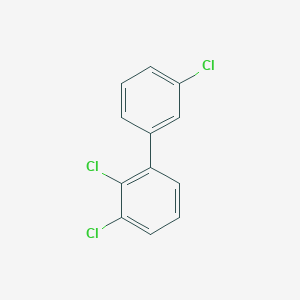
![1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B164849.png)

